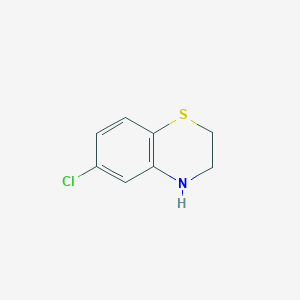

6-chloro-3,4-dihydro-2H-1,4-benzothiazine

描述

6-chloro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound with the molecular formula C8H8ClNS and a molecular weight of 185.67 g/mol . It is characterized by a benzothiazine ring system, which includes a sulfur and nitrogen atom in the ring structure.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with chloroacetyl chloride, followed by cyclization to form the benzothiazine ring . The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis techniques. These methods focus on optimizing yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

6-chloro-3,4-dihydro-2H-1,4-benzothiazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

科学研究应用

Biological Properties and Therapeutic Applications

1. Antimicrobial Activity

Benzothiazine derivatives, including 6-chloro-3,4-dihydro-2H-1,4-benzothiazine, have demonstrated significant antimicrobial properties. Research indicates that modifications to the benzothiazine core can enhance efficacy against various pathogens. For example, derivatives synthesized with different substituents showed varying degrees of activity against bacteria such as Staphylococcus aureus and Escherichia coli .

2. Antiangiogenic Agents

Recent studies have identified 6-chloro-benzothiadiazines as potential antiangiogenic agents. These compounds inhibit vascular endothelial growth factor (VEGF)-induced endothelial cell proliferation by suppressing the phosphorylation of VEGFR2, a key receptor in angiogenesis . In vitro testing revealed that certain derivatives exhibited up to 200% inhibition of VEGF-induced proliferation, making them promising candidates for further development in cancer therapeutics .

3. Cardiovascular Health

Benzothiazine derivatives have also been explored for their effects on cardiovascular health. Research indicates that specific compounds can act as openers of K_ATP channels, which are crucial in regulating vascular tone and blood flow . This property suggests potential applications in treating conditions such as hypertension and heart failure.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several methodologies that allow for structural modifications conducive to enhancing biological activity. The introduction of electron-withdrawing groups has been shown to improve inhibitory effects against various biological targets . The following table summarizes key structural modifications and their corresponding biological activities:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study synthesized various derivatives of this compound and evaluated their antimicrobial properties. Results indicated that certain derivatives exhibited potent activity against multi-drug resistant strains of bacteria. The structure-activity relationship highlighted that the presence of halogen atoms significantly influenced antimicrobial potency .

Case Study 2: Antiangiogenic Activity

In a comprehensive study on antiangiogenic agents, a series of chlorinated benzothiadiazines were evaluated for their ability to inhibit VEGF-induced endothelial cell proliferation. The findings revealed that specific derivatives not only inhibited cell growth but also showed a favorable safety profile in preclinical models . This positions them as viable candidates for further clinical investigation.

作用机制

The mechanism of action of 6-chloro-3,4-dihydro-2H-1,4-benzothiazine involves its interaction with specific molecular targets. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects .

相似化合物的比较

Similar Compounds

6-chloro-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylic acid 1,1-dioxide: This compound has a similar benzothiazine ring structure but includes additional functional groups that confer different chemical and biological properties.

N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: This compound features a benzothiadiazine ring and is used as a catalyst in organic synthesis.

Uniqueness

Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industry .

生物活性

6-Chloro-3,4-dihydro-2H-1,4-benzothiazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a benzothiazine ring structure with a chlorine substituent at the 6th position. The presence of chlorine enhances its reactivity and biological activity compared to its non-halogenated counterparts.

Molecular Formula : C8H8ClNS

CAS Number : 1171671-50-3

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown significant antimicrobial effects against various bacterial strains. Its mechanism likely involves disruption of microbial cell membranes or inhibition of essential enzymes.

- Anticancer Potential : Preliminary studies suggest that derivatives of benzothiazine compounds can inhibit mitochondrial respiratory complex II (CII), which is crucial for cancer cell metabolism. This inhibition can lead to selective cytotoxicity in cancer cells while sparing normal cells .

- Neuroprotective Effects : Some studies have indicated that benzothiazine derivatives may offer neuroprotective benefits, potentially through modulation of oxidative stress pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those associated with cancer cell survival.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Study on Anticancer Activity

A study examining the structure-activity relationship (SAR) of benzothiazine derivatives found that modifications at the 6-position significantly enhanced anticancer activity against prostate cancer and triple-negative breast cancer (TNBC) cell lines. The most potent derivatives exhibited IC50 values in the micromolar range, indicating effective inhibition of cell viability .

Antimicrobial Efficacy

Research conducted on various benzothiazine derivatives demonstrated their effectiveness against resistant strains of bacteria. The study highlighted that the presence of halogens, such as chlorine in this compound, was crucial for enhancing antimicrobial potency .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| 8-Chloro-3,4-dihydro-2H-1,4-benzothiazine | Moderate | Low | Not reported |

| Non-halogenated benzothiazines | Low | Low | Minimal |

常见问题

Basic Research Questions

Q. What are the validated methods for synthesizing and structurally confirming hydrochlorothiazide?

Hydrochlorothiazide is synthesized via cyclocondensation of 4-chloro-6-aminobenzene-1,3-disulfonamide with formaldehyde, followed by oxidation. Key steps include purification via recrystallization (ethanol/water) and structural confirmation using:

- 1H/13C NMR (to verify aromatic protons and sulfonamide groups) .

- Mass spectrometry (MS) (to confirm molecular weight: m/z 297.73) .

- X-ray crystallography (to resolve bond angles and dihydrothiadiazine ring conformation) .

Q. How do physicochemical properties like solubility impact experimental design?

Hydrochlorothiazide is slightly soluble in water (0.7 mg/mL at 25°C) but freely soluble in dimethylformamide (DMF) and sodium hydroxide solutions . For in vitro studies:

- Use DMF or 0.1M NaOH for stock solutions.

- For kinetic solubility assays, employ shake-flask methods with UV detection (λ = 272 nm) .

Q. Which analytical techniques are recommended for quantifying hydrochlorothiazide in biological matrices?

- Reverse-phase HPLC : C18 column, mobile phase = methanol:phosphate buffer (pH 3.0, 60:40), detection at 271 nm .

- LC-MS/MS : Electrospray ionization (ESI+) with transitions m/z 298→269 and 298→205 for enhanced specificity .

Q. What is the pharmacological mechanism of hydrochlorothiazide?

Hydrochlorothiazide inhibits the Na+-Cl− cotransporter in the distal convoluted tubule, promoting sodium/chloride excretion. Secondary mechanisms include vasodilation via carbonic anhydrase inhibition and calcium retention .

Q. How should stability studies be designed for hydrochlorothiazide under varying storage conditions?

- Forced degradation : Expose to heat (60°C), UV light (254 nm), and acidic/alkaline conditions (0.1M HCl/NaOH) to identify degradation products .

- Long-term stability : Store at 2–8°C in amber vials; monitor via HPLC for sulfonamide bond hydrolysis .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for hydrochlorothiazide?

- Reaction optimization : Use catalytic p-toluenesulfonic acid to enhance cyclocondensation efficiency (>85% yield) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to remove 6-chloro-4-aminobenzene-1,3-disulfonamide impurities .

Q. What experimental approaches address polymorphism-induced variability in hydrochlorothiazide solubility?

Polymorphs (e.g., Forms I and II) exhibit differing dissolution rates . Strategies include:

- DSC/TGA : Identify polymorphic transitions (melting points: Form I = 269°C, Form II = 272°C) .

- Powder X-ray diffraction (PXRD) : Compare diffraction patterns (e.g., 2θ = 10.5°, 15.2° for Form I) .

Q. How do molecular interactions in combination therapies (e.g., with angiotensin II receptor blockers) enhance antihypertensive effects?

Hydrochlorothiazide synergizes with irbesartan by:

- Reducing plasma volume (via diuresis).

- Lowering peripheral vascular resistance (via RAAS inhibition). Experimental design : Use spontaneously hypertensive rats (SHRs) to measure blood pressure changes and urinary electrolyte excretion .

Q. How can discrepancies in pharmacokinetic data (e.g., bioavailability) be resolved?

Variability arises from:

- Enterohepatic recirculation : Monitor plasma concentrations over 72 hours .

- CYP450 interactions : Co-administer with CYP3A4 inhibitors (e.g., ketoconazole) to assess metabolic stability .

Q. What advanced spectroscopic methods characterize hydrochlorothiazide degradation products?

- High-resolution MS (HRMS) : Identify m/z 315.92 (oxidized sulfonamide) .

- FT-IR : Detect carbonyl stretches (1700–1750 cm⁻¹) from hydrolyzed 1,1-dioxide groups .

Q. Data Contradiction Analysis

- Solubility discrepancies : Conflicting reports arise from polymorphic forms or purity levels. Use PXRD and HPLC to standardize material before testing .

- Pharmacodynamic variability : Strain-specific responses in animal models (e.g., SHRs vs. Wistar rats) require normalization to baseline blood pressure .

属性

IUPAC Name |

6-chloro-3,4-dihydro-2H-1,4-benzothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNS/c9-6-1-2-8-7(5-6)10-3-4-11-8/h1-2,5,10H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQJYQSKAJAUCJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(N1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89979-18-0 | |

| Record name | 6-chloro-3,4-dihydro-2H-1,4-benzothiazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。